molecular formula C8H5F3O3 B1486682 5-(Difluoromethoxy)-2-fluorobenzoic acid CAS No. 1214383-11-5

5-(Difluoromethoxy)-2-fluorobenzoic acid

Cat. No.: B1486682
CAS No.: 1214383-11-5
M. Wt: 206.12 g/mol
InChI Key: OEBLBSRRDVNQSM-UHFFFAOYSA-N
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Description

Compounds like “5-(Difluoromethoxy)-2-fluorobenzoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring (a hexagonal ring of six carbon atoms) and one or more functional groups - in this case, a carboxylic acid group (-COOH), a fluorine atom, and a difluoromethoxy group (-OCHF2) .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • Fluoroform, a non-ozone-depleting and nontoxic gas, can be utilized as a difluorocarbene source for converting phenols to difluoromethoxy derivatives, demonstrating a process relevant to the synthesis of compounds like 5-(Difluoromethoxy)-2-fluorobenzoic acid (Thomoson & Dolbier, 2013).

Vibrational Spectroscopy

  • Vibrational spectroscopic studies, including FT-IR spectrum analysis and ab initio calculations, have been conducted on related fluorobenzoic acid compounds, which is essential for understanding the properties of this compound (Mary et al., 2008).

Biodegradation Studies

  • Research on the biodegradation of fluorobenzoates by microorganisms, specifically Sphingomonas sp., provides insights into the environmental fate and breakdown mechanisms of similar compounds like this compound (Boersma et al., 2004).

Polymer Chemistry

  • The compound has been used in the synthesis of carboxylated poly(ether sulfone)s, demonstrating its potential application in the field of polymer chemistry (Weisse, Keul, & Höcker, 2001).

Nuclear Medicine

  • In the realm of nuclear medicine, analogs of this compound have been used to study brain uptake of acid metabolites in positron emission tomography (PET) imaging, indicating its potential use in medical imaging and diagnostics (Carson et al., 2003).

Metal-Organic Frameworks

  • The use of fluorobenzoic acid as a modulator in the synthesis of metal-organic frameworks (MOFs) highlights its role in the development of advanced materials (Vizuet et al., 2021).

Continuous Flow Synthesis

  • The compound's derivatives have been synthesized in continuous microflow processes, showing its importance in improving pharmaceutical and material science production efficiencies (Deng et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. For “5-(Difluoromethoxy)-2-fluorobenzoic acid”, this information might not be available if it hasn’t been studied for biological activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions for research on a compound like this could involve studying its potential applications, such as its use in the synthesis of other compounds, or investigating its biological activity .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBLBSRRDVNQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-11-5
Record name 5-(difluoromethoxy)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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